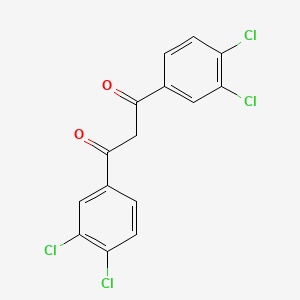

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione

Description

Properties

IUPAC Name |

1,3-bis(3,4-dichlorophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl4O2/c16-10-3-1-8(5-12(10)18)14(20)7-15(21)9-2-4-11(17)13(19)6-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYRXDDAZAQCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956343 | |

| Record name | 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34848-45-8 | |

| Record name | 1,3-Di-(3,4-dichlorophenyl)-1,3-propanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034848458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions result in the replacement of chlorine atoms with the nucleophile used.

Scientific Research Applications

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.

Medicine: Research is conducted to explore its potential therapeutic uses, including its activity against certain diseases or conditions.

Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound’s dichlorophenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(3,4-dimethoxyphenyl)propane-1,3-dione: Similar in structure but with methoxy groups instead of chlorine atoms.

1,3-Bis(3,4-difluorophenyl)propane-1,3-dione: Contains fluorine atoms instead of chlorine.

1,3-Bis(3,4-dibromophenyl)propane-1,3-dione: Bromine atoms replace the chlorine atoms.

Uniqueness

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and interactions. The chlorine atoms can participate in various substitution reactions, making the compound versatile for different applications.

Biological Activity

1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione, also known as a β-diketone compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 362.03 g/mol. The compound features two 3,4-dichlorophenyl groups linked by a propane-1,3-dione backbone.

Synthesis Method:

The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with chloroacetyl chloride in the presence of a base like pyridine under controlled temperature conditions to yield high purity and yield.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity critical for microbial survival .

- Anticancer Properties: The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptotic signaling pathways and cell cycle arrest .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways. For instance, it has been shown to interfere with the activity of certain kinases involved in cancer progression .

- Cellular Signaling Modulation: It can affect various signaling pathways that regulate cell proliferation and apoptosis. This modulation is crucial for its anticancer activity .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies:

- Anticancer Research:

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₅H₈Cl₄O₂ | Antimicrobial; Anticancer |

| 2-Chloro-1,3-bis(4-methylphenyl)propane-1,3-dione | C₁₇H₁₅ClO₂ | Antimicrobial |

| 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione | C₁₅H₁₂ClO₂ | Anticancer; Antimicrobial |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3-Bis(3,4-dichlorophenyl)propane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation using 3,4-dichlorobenzoyl chloride and diketone precursors. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (reflux at 80–100°C), and catalysts (e.g., AlCl₃). Optimizing stoichiometric ratios (1:1.2 for acyl chloride:diketone) minimizes side products like mono-substituted intermediates. Purification via column chromatography with silica gel (hexane:ethyl acetate gradient) ensures high yield (>75%) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : Look for absence of vinylic protons (δ 5–7 ppm) to confirm the saturated propane backbone.

- ¹³C NMR : Two carbonyl signals (δ 190–200 ppm) confirm the dione structure.

- FT-IR : Strong C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) are diagnostic.

- HPLC-MS : Use a C18 column (acetonitrile:water mobile phase) to resolve retention times and confirm molecular ion peaks (m/z ~380–385) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C).

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 3–10). Hydrolysis is likely under alkaline conditions (pH >9), cleaving the dione moiety.

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .

Q. What safety protocols are recommended for handling halogenated diketones like this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Monitor for acute toxicity (LD₅₀ studies in rodents) and ecotoxicity (Daphnia magna assays).

- Dispose via incineration or licensed hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic pathways of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate transition states and activation energies for nucleophilic attacks on the dione carbonyl groups.

- Compare Mulliken charges on carbonyl carbons to predict regioselectivity in reactions with Grignard reagents.

- Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictory data on the compound’s photodegradation kinetics be resolved?

- Methodological Answer :

- Perform controlled UV-Vis experiments (λ = 254–365 nm) to measure quantum yields under standardized light sources.

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts (e.g., dechlorinated species).

- Apply multivariate analysis (e.g., ANOVA) to isolate variables like solvent polarity or oxygen levels .

Q. What theoretical frameworks guide the design of catalytic systems using this compound as a ligand?

- Methodological Answer :

- Apply Hard-Soft Acid-Base (HSAB) theory to predict metal-ligand compatibility (e.g., Pd²⁺ or Cu²⁺ coordination).

- Analyze steric effects via X-ray crystallography or molecular docking simulations to optimize ligand geometry.

- Link to organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination in catalysis) .

Q. How can factorial design optimize solvent and catalyst selection for large-scale synthesis?

- Methodological Answer :

- Design a 2³ factorial experiment testing solvent (polar vs. nonpolar), catalyst loading (5–10 mol%), and temperature (60–100°C).

- Use response surface methodology (RSM) to model interactions and identify optimal conditions for yield and purity.

- Validate with pilot-scale batches (1–5 kg) and statistical process control (SPC) charts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.